2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its complex structure, which includes an imidazo[1,2-a]pyrimidine core, substituted with dimethylamino and dimethylphenyl groups. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) by binding to the active site and preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective inhibition of COX-2 enzyme.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Exhibits potent anti-tubercular activity.
Uniqueness
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and dimethylphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H23N5 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C22H23N5/c1-15-7-5-8-16(2)19(15)24-21-20(25-22-23-13-6-14-27(21)22)17-9-11-18(12-10-17)26(3)4/h5-14,24H,1-4H3 |
InChI Key |
ZPTAKYRUZFNLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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